9-(4-Bromofenil)-9H-carbazol

Descripción general

Descripción

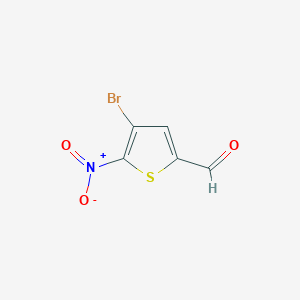

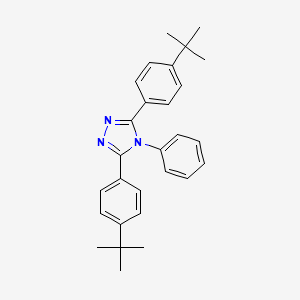

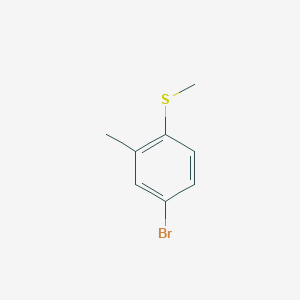

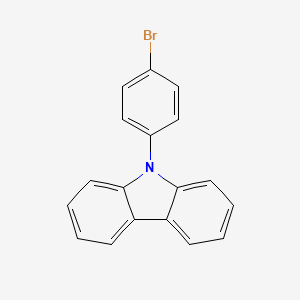

9-(4-Bromophenyl)-9H-carbazole is a compound where a 4-bromophenyl ring is attached to the 9th position of a carbazole moiety. The crystal structure of this molecule has been studied, revealing that the 4-bromophenyl ring is inclined at an angle of approximately 49.87° to the mean plane of the carbazole moiety. In the crystal, these molecules stack along the axis and are linked by C—H⋯π interactions, forming a corrugated two-dimensional network parallel to the (100) plane .

Synthesis Analysis

The synthesis of 9-(4-Bromophenyl)-9H-carbazole and related compounds can be achieved through various methods. One approach involves the photostimulated SRN1 substitution reactions of 2'-halo[1,1'-biphenyl]-2-amines, which allows for the intramolecular C–N bond formation under "transition-metal-free" conditions . Another method includes the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole to produce derivatives such as 9-benzyl-3-bromo-9H-carbazole .

Molecular Structure Analysis

The molecular structure of 9-(4-Bromophenyl)-9H-carbazole has been determined through single-crystal X-ray diffraction. The carbazole ring system is essentially planar, and the inclination of the attached bromophenyl ring gives the molecule a distinct geometry that influences its stacking behavior in the crystal .

Chemical Reactions Analysis

9H-Carbazole and its derivatives, including 9-(4-Bromophenyl)-9H-carbazole, can undergo various chemical reactions. For instance, they can be transformed by biphenyl-utilizing bacteria into hydroxylated metabolites such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These transformations are influenced by the cultivation conditions of the bacteria and the presence of other compounds like biphenyl.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-(4-Bromophenyl)-9H-carbazole derivatives have been extensively studied. These compounds exhibit high thermal stability, with decomposition temperatures reaching up to 298 and 368 °C for different derivatives . Their luminescence properties have also been characterized, showing maximal peaks at wavelengths such as 386 and 410 nm . Additionally, the photophysical and electroluminescent properties of these compounds have been investigated for their potential application in OLEDs, demonstrating their utility as bipolar transporting materials with matched energy levels for carrier-transporting layers .

Aplicaciones Científicas De Investigación

Bloques de Construcción de Semiconductores Orgánicos

9-(4-Bromofenil)-9H-carbazol: se utiliza como bloque de construcción en el desarrollo de semiconductores orgánicos . Estos materiales son esenciales para crear diodos emisores de luz orgánicos (OLED), que se utilizan en pantallas para teléfonos inteligentes, televisores y monitores. La capacidad del compuesto para transportar carga lo hace valioso en la industria de los semiconductores.

Investigación del Cáncer

En la investigación del cáncer, los derivados del carbazol se exploran por sus propiedades anticancerígenas. Pueden inhibir el crecimiento de las células cancerosas y podrían utilizarse para desarrollar nuevos agentes quimioterapéuticos con mejor selectividad y menores efectos secundarios .

Síntesis de Derivados Bisamida Mixtos

El compuesto se emplea en la síntesis de derivados bisamida mixtos. Estos derivados tienen una gama de aplicaciones, incluido el desarrollo de nuevos materiales con propiedades únicas para uso industrial .

Safety and Hazards

Propiedades

IUPAC Name |

9-(4-bromophenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-9-11-14(12-10-13)20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDKKRKTDZMKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625205 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57102-42-8 | |

| Record name | 9-(4-Bromophenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(4-Bromophenyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the anticancer activity of derivatives based on the 9-(4-Bromophenyl)-9H-carbazole structure?

A1: Research suggests that certain derivatives of 9-(4-Bromophenyl)-9H-carbazole exhibit promising anticancer activity. Specifically, when the molecule is further functionalized with phosphonate or phosphine oxide groups at specific positions, the resulting compounds demonstrate significant cytotoxic effects against A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells []. These findings highlight the potential of modifying the 9-(4-Bromophenyl)-9H-carbazole scaffold to develop novel anticancer agents.

Q2: How is the structure of 9-(4-Bromophenyl)-9H-carbazole characterized?

A2: The crystal structure of 9-(4-Bromophenyl)-9H-carbazole has been determined using X-ray diffraction analysis []. The molecule features a planar carbazole moiety with a 4-bromophenyl ring attached to the nitrogen atom. Interestingly, the 4-bromophenyl ring is not coplanar with the carbazole unit but is instead tilted at an angle of 49.87° []. This structural information is crucial for understanding the molecule's potential interactions with biological targets and for designing further derivatives with improved properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.